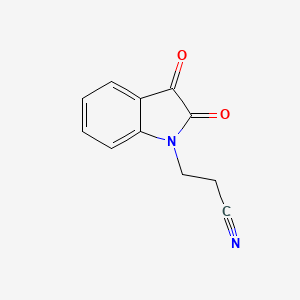3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile
CAS No.: 253786-56-0
Cat. No.: VC5920642
Molecular Formula: C11H8N2O2
Molecular Weight: 200.197
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 253786-56-0 |
|---|---|
| Molecular Formula | C11H8N2O2 |
| Molecular Weight | 200.197 |
| IUPAC Name | 3-(2,3-dioxoindol-1-yl)propanenitrile |
| Standard InChI | InChI=1S/C11H8N2O2/c12-6-3-7-13-9-5-2-1-4-8(9)10(14)11(13)15/h1-2,4-5H,3,7H2 |
| Standard InChI Key | QJBZWCHIEWPKTK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=O)N2CCC#N |
Introduction
Chemical Identification and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound, 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanenitrile, reflects its core indole-2,3-dione (isatin) scaffold modified by a propanenitrile substituent at the N1 position . Its molecular formula, C₁₁H₈N₂O₂, corresponds to a molecular weight of 200.199 g/mol . The structural uniqueness arises from the juxtaposition of the electron-deficient isatin moiety and the electron-withdrawing nitrile group, which influences reactivity and physicochemical behavior.
Structural Representation and Bonding
The compound’s SMILES notation, N#CCCN1C2=CC=CC=C2C(=O)C1=O, delineates its connectivity: a three-carbon chain bridges the nitrile group (-C≡N) to the N1 atom of the isatin core . Key structural features include:
-
Isatin core: A bicyclic system comprising an indole ring with ketone groups at C2 and C3.
-
Nitrile substituent: A terminal -C≡N group conferring polarity and serving as a reactive handle for further transformations.
The planar indole ring and linear nitrile group create a hybrid geometry that may influence crystallization tendencies and intermolecular interactions.
Synthesis and Manufacturing
Optimization Considerations
-
Solvent Choice: 2-MeTHF, a renewable solvent, enhances reaction sustainability compared to traditional THF .
-
Temperature and Time: Based on analogous reactions, optimal conditions likely involve mild heating (50–60°C) for 1–3 hours .
-
Yield: Comparable N-alkylations achieve yields >90%, suggesting similar efficiency for this derivative .
Physicochemical Properties
Experimental and Predicted Data
Limited experimental data are publicly available, but computational tools and analog extrapolation provide insights:
The nitrile group’s strong dipole moment (~3.94 D) suggests moderate polarity, influencing solubility in aprotic solvents.
Spectroscopic Signatures
Theoretical Characterization:
-
IR Spectroscopy: A sharp absorption near 2240 cm⁻¹ (C≡N stretch) and carbonyl stretches at 1700–1750 cm⁻¹ (C=O) .
-
NMR Spectroscopy:
Applications and Industrial Relevance
Pharmaceutical Intermediates
Isatin derivatives are privileged scaffolds in drug discovery, exhibiting kinase inhibitory, antimicrobial, and anticancer activities. The nitrile group in this compound offers avenues for:
-
Covalent binding: Targeting cysteine residues in enzymes (e.g., Bruton’s tyrosine kinase inhibitors).
-
Prodrug synthesis: Hydrolysis to carboxylic acids or amides for enhanced bioavailability.
Materials Science
Nitrile-containing compounds are precursors for:
-
High-performance polymers: Polyamides and polyurethanes via nitrile polymerization.
-
Coordination complexes: Ligands for transition-metal catalysts in organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume